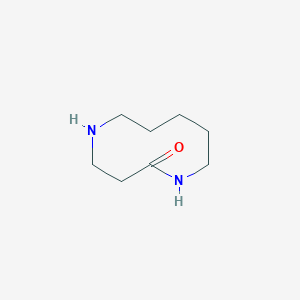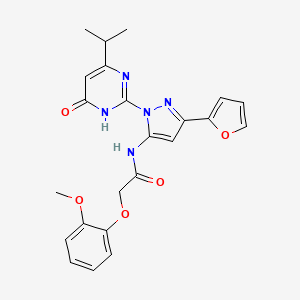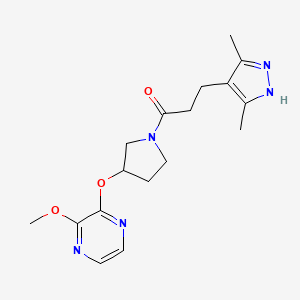
1,5-Diazacyclodecane-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence, whether it’s naturally occurring or synthetically produced .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration, spectroscopy, and chromatography can be used .Aplicaciones Científicas De Investigación
1. Acid-Base Properties and Solvation Studies have explored the acid-base properties of related compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane. These studies, conducted through methods like pH potentiometry, reveal insights into the solvation by water in protonation steps and internal hydrogen bonding in such compounds (Wambeke et al., 1992).
2. Blood-Brain Barrier Penetration Research involving Tc-99m-labeled neutral 1,2-dithia-5,8-diazacyclodecane chelates demonstrated their ability to cross the blood-brain barrier, indicating potential applications in brain imaging and neurological studies (Kung et al., 1984).
3. Metal Ion Complexation The complexation of metal ions with macrocyclic compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane has been a subject of study, highlighting their potential in coordination chemistry and metal ion detection (Wambeke et al., 1992).
4. Designing Stronger Bases C2-chiral diamines based on 1,6-diazacyclodecane have been identified for their high basicity and nonnucleophilic nature, paving the way for applications in organic synthesis and as proton sponges (Alder, 2005).
5. Enantioselective Catalysis Chiral 1,5-diaza-cis-decalins have been used as ligands in enantioselective oxidative biaryl coupling reactions, indicating their use in stereoselective synthesis (Li et al., 2001).
6. Green Chemistry Applications Unique approaches for the synthesis of novel 1,5-benzodiazepines demonstrate the potential of these compounds in sustainable chemistry and pharmaceutical development (Wu & Wang, 2020).
7. Inhibiting Amyloid Fibrillization 1,5-Diazacyclooctanes, as metabolites derived from polyamines, have shown potential in inhibiting amyloid-beta peptide fibrillization, suggesting their role in neurodegenerative disease research (Tsutsui et al., 2016).
8. Mercury Detection Diazacyclooctane derivatives have been used in designing systems for the specific detection of mercury ions, highlighting their application in environmental monitoring and toxicity studies (Mahato et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,5-diazecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICGOVGFZMGGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCC(=O)NCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazecan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)




![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)